![molecular formula C14H15NO4S B2625232 3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 195738-20-6](/img/structure/B2625232.png)
3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
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Description
“3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide” is a chemical compound with the linear formula C13H13NO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide” is represented by the linear formula C13H13NO3S . The molecular weight of the compound is 263.317 .Scientific Research Applications
1. Conformational States and Noncovalent Interactions Studies This compound has been used in the experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety . The conformational flexibility of the bridge connecting two phenyl rings was studied and minimum-energy conformations were theoretically found .
Synthesis and Characterization
3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is synthesized and characterized physiochemically by CHNS, MS, FT-IR, 1H NMR, 13C NMR, PXRD and TG methods . The packing architecture and hydrogen bond networks were described by graph set notation .
Antiviral, Anticancer, and Antifungal Drugs
The efficacy of clinical use of antiviral, anticancer, and antifungal drugs led to intense investigation of 1,2,4-triazole derivatives . 1,2,4-Triazole containing molecules have increasing interest as anticancer, fungicidal, antimicrobial, antitubercular, or anti-inflammatory agents .
Exploration of Conjugated π-Bridge Units
To validate the computational model for the screening of N, N-bis (4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs, the promising CP1 and CP2 were synthesized and applied to PSC devices .
5. Production of (2R,3S)-3-(4-methoxyphenyl)glycidic Acid Methyl Ester Kinetics of hydrolyzing reaction and purification of (-)MPGM from the reaction mixture were investigated to provide a basis for industrial application of this bioreactor .
Biological Activity Studies
Certain sulfonamides, including 3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, have been synthesized and studied for their biological activity .
properties
IUPAC Name |
3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-12-8-6-11(7-9-12)15-20(16,17)14-5-3-4-13(10-14)19-2/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNQSXZZGWBYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide |
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